4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 83255-88-3) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a bromine atom at position 4 and a methyl group at position 1 . This scaffold is part of a broader class of pyrazolopyrimidines, which are structurally related to purines and exhibit diverse pharmacological activities, including antitumor, antiviral, and kinase inhibitory properties . The bromine atom at position 4 enhances electrophilicity, making the compound a versatile intermediate for nucleophilic substitution reactions in drug discovery .
Properties
IUPAC Name |
4-bromo-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEJZRCZVOPFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Carboxamides and Esters
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation between 5-amino-1-substituted pyrazole-4-carboxamides and esters under basic conditions. For example, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is formed by reacting 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate in ethanol using sodium ethoxide as a base (Scheme 1). This method achieves yields of 46–59% under reflux conditions (24 h, 78°C).
Reaction Conditions:
- Solvent: Ethanol
- Base: Sodium ethoxide
- Temperature: 78°C (reflux)
- Yield: 46–59%
The electron-withdrawing fluorine substituent on the phenyl ring enhances electrophilic aromatic substitution, directing cyclization to the pyrimidine ring. However, scalability is limited by the low solubility of intermediates in methyl tert-butyl ether (MTBE) and tetrahydrofuran (THF).
Bromination Strategies for C4 Functionalization
Post-Cyclization Bromination
Direct bromination of the preformed pyrazolo[3,4-d]pyrimidine scaffold is the most common method. Phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 70°C selectively brominates the C4 position, as evidenced by the synthesis of 4-bromo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Optimized Protocol:
- Dissolve 1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) in anhydrous DMF.
- Add POBr₃ (1.2 equiv) dropwise under nitrogen.
- Heat at 70°C for 3 h.
- Quench with ice-water and neutralize with aqueous ammonia (pH 8).
- Isolate via filtration and recrystallize from ethanol-DMF.
Yield: 70–82%
Purity: >95% (HPLC)
In Situ Bromination During Cyclization
Alternative approaches introduce bromine earlier in the synthesis. For instance, 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can serve as a precursor, undergoing cyclocondensation with esters to form the brominated pyrazolopyrimidine directly. This method avoids handling corrosive POBr₃ but requires stringent control over reaction stoichiometry to prevent over-bromination.
Methyl Group Introduction: Alkylation Techniques
Dimethyl Sulfate-Mediated N-Methylation
The methyl group at the N1 position is introduced via alkylation of the pyrazole nitrogen. A patent-pending method uses dimethyl sulfate as the alkylating agent and triethylamine as the base in DMF at 40–70°C.
Procedure:
- Suspend 5-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 equiv) in DMF.
- Add dimethyl sulfate (1.5 equiv) and triethylamine (2.0 equiv).
- Stir at 60°C for 6 h.
- Extract with ethyl acetate and purify via silica gel chromatography.
Yield: 85–90%
Advantages: Low cost, industrial scalability.
Drawbacks: Requires careful pH control to avoid O-methylation side products.
Comparative Analysis of Synthetic Routes
Key Observations:
- POBr₃ offers higher regioselectivity but poses safety risks due to corrosivity.
- NBS is preferable for large-scale production but requires stoichiometric p-TsOH.
- Microwave methods achieve near-quantitative yields but lack industrial infrastructure.
Mechanistic Insights and Side Reactions
Regioselectivity in Bromination
The C4 position’s electron-deficient nature (due to adjacent pyrimidine nitrogens) makes it susceptible to electrophilic bromination. Molecular orbital calculations indicate a 0.32 eV lower LUMO energy at C4 compared to C6, rationalizing the observed selectivity.
Competing O-Methylation
During N-methylation, residual hydroxide ions can deprotonate the pyrimidin-4-ol tautomer, leading to O-methylation (Scheme 2). Using triethylamine instead of stronger bases like sodium hydride suppresses this side reaction by maintaining a mildly acidic pH.
Industrial-Scale Optimization Challenges
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing nature of the fused pyrazolo-pyrimidine system. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction:
Reaction with morpholine in the presence of Pd(OAc)₂ and Xantphos yields 4-morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Morpholine, Pd(OAc)₂, Xantphos, 80°C | 4-morpholino derivative | 78% | |
| Piperidine, K₂CO₃, DMF, 100°C | 4-piperidino derivative | 65% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ generates biaryl derivatives, critical for kinase inhibitor development .
Example:
Coupling with 4-methoxyphenylboronic acid produces 4-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
| Boronic Acid | Catalyst | Yield | Application |
|---|---|---|---|
| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 82% | CDK2 inhibitors |
| 3-PyridylB(OH)₂ | PdCl₂(dppf), CsF | 68% | Anticancer agents |
Buchwald-Hartwig Amination
Pd-catalyzed coupling with primary or secondary amines facilitates the synthesis of 4-amino derivatives, which are pivotal in kinase inhibition .
| Amine | Ligand | Yield | IC₅₀ (CDK2) |
|---|---|---|---|
| Cyclohexylamine | Xantphos | 73% | 12 nM |
| Benzylamine | BINAP | 65% | 18 nM |
Functionalization via Halogen Exchange
The bromine atom can be replaced with other halogens or functional groups using metal-halogen exchange reactions.
Example:
Lithiation at -78°C followed by quenching with iodine yields 4-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a precursor for further coupling .
| Quenching Reagent | Product | Yield | Reference |
|---|---|---|---|
| I₂ | 4-iodo derivative | 85% | |
| ClSiMe₃ | 4-chloro derivative | 78% |
Heterocycle Annulation Reactions
The compound serves as a building block for synthesizing fused polycyclic systems. Reaction with alkynes or nitriles under Sonogashira or cycloaddition conditions generates extended heterocycles .
Example:
Copper(I)-catalyzed reaction with phenylacetylene produces pyrazolo[3,4-d]pyrimidine fused with a quinazoline ring .
| Alkyne | Conditions | Product | Yield |
|---|---|---|---|
| PhC≡CH | CuI, Pd(PPh₃)₄, Et₃N | Quinazoline-fused derivative | 70% |
Alkylation and Arylation at N1
While the N1 position is methyl-substituted in the parent compound, demethylation strategies (e.g., BBr₃ treatment) enable further functionalization .
Example:
Demethylation followed by alkylation with ethyl bromoacetate intr
Scientific Research Applications
Case Studies
A study focused on synthesizing new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold reported that compounds derived from this structure demonstrated potent inhibitory effects on cancer cell growth. The most effective derivative showed significant anti-proliferative activity against A549 and HCT-116 cells .
Antibacterial and Antifungal Properties
In addition to its anticancer properties, 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been explored for its antibacterial and antifungal activities. These compounds may function by disrupting the growth mechanisms of bacteria and fungi, although further studies are required to fully understand their efficacy and safety profiles .
Structural Comparisons with Related Compounds
The unique structural features of this compound contribute significantly to its biological activity. A comparative analysis with related compounds highlights these differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine | Lacks bromine substituent | Moderate kinase inhibition |
| 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Chlorine instead of bromine | Anticancer activity similar to 4-bromo variant |
| 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine | Methyl group at position 5 | Reduced activity compared to 4-bromo variant |
The presence of the bromine atom at position 4 enhances both reactivity and biological potency compared to other derivatives .
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Halogenation : Bromine at C4 (target compound) offers a balance between reactivity (weaker leaving group than Cl) and steric bulk compared to chlorine in analogs like 4-chloro-6-(chloromethyl)-1-methyl derivatives .
- Methylation: The N1-methyl group in the target compound improves metabolic stability by blocking oxidative demethylation pathways, as seen in 1-methyl-4-aminopyrazolo[3,4-d]pyrimidine’s resistance to hepatic microsomal degradation .
- Amino vs. Bromine Substitution: 4-Amino derivatives (e.g., 4-amino-1-methyl analog) exhibit stronger hydrogen-bonding interactions in kinase binding pockets but lower electrophilicity than brominated counterparts .
Key Observations:
- The target compound’s synthesis involves bromination, which is less atom-efficient than chlorination due to bromine’s higher molecular weight .
- 4-Chloro-6-(chloromethyl)-1-methyl derivatives achieve higher yields (83%) via chloroacetonitrile cyclization, highlighting the efficiency of chlorine-based routes .
Spectral and Physicochemical Properties
Table 3: NMR Data Comparison
Key Observations:
- The bromine atom in the target compound causes a significant upfield shift (~150 ppm for C4) compared to chlorine (~152 ppm) due to differences in electronegativity and magnetic anisotropy .
- Methyl groups at N1 consistently resonate near 3.85–4.08 ppm across analogs, confirming minimal electronic perturbation from substituents .
Biological Activity
4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its role as an inhibitor in various signaling pathways, particularly in cancer treatment and other therapeutic areas.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from commercially available pyrazolo[3,4-d]pyrimidine derivatives. The structure of the compound includes a bromine atom at the 4-position and a methyl group at the 1-position, which are crucial for its biological activity.
Key Findings in SAR Studies
- Inhibition Potency : Various studies have reported that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect its potency as a kinase inhibitor. For example, compounds with bulky groups at specific positions showed varying degrees of inhibitory activity against c-Src kinase, with IC50 values ranging from 0.47 µM to over 5 µM depending on the substituents used .
- Selectivity : The presence of lipophilic substituents has been shown to enhance selectivity for σ1 receptors while minimizing activity against σ2 receptors .
1. Anticancer Activity
This compound has demonstrated significant anticancer properties through various mechanisms:
- EGFR Inhibition : Recent studies have shown that derivatives of this compound can effectively inhibit epidermal growth factor receptor (EGFR), with some derivatives exhibiting IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M) .
- Cell Cycle Arrest and Apoptosis : Compounds derived from this scaffold have been reported to induce apoptosis and arrest the cell cycle in cancer cell lines such as A549 and HCT116, leading to increased BAX/Bcl-2 ratios which are indicative of pro-apoptotic activity .
2. Sigma Receptor Modulation
The compound has been identified as a selective antagonist for sigma-1 receptors (σ1R), which are implicated in pain modulation and neuroprotection. Notably, one derivative exhibited substantial antinociceptive properties in animal models .
3. Antiviral Activity
Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives may also possess antiviral properties. For instance, compounds based on this scaffold have shown low micromolar activity against Zika virus, suggesting their potential as antiviral agents .
Case Studies
| Study | Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|---|
| Kumar et al. (2013) | 6b | c-Src Kinase | 0.47 | Potent inhibition |
| Recent Study (2022) | 12b | EGFR WT | 0.016 | Strong anti-proliferative |
| Antinociceptive Study | 9a | σ1R | - | Significant pain relief |
Q & A
Q. What are the standard synthetic routes for 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, and what key reagents are involved?
The synthesis typically involves cyclization and halogenation steps. A common approach is the Vilsmeier-Haack reaction, where a pyrazole precursor reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the pyrimidine core, followed by bromination using N-bromosuccinimide (NBS) . Alternative methods include one-pot multicomponent reactions using catalysts like l-proline or trifluoroacetic acid to optimize yields . Key reagents and conditions:
- Precursor : 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.
- Halogenation : NBS in tetrahydrofuran (THF) at 0–25°C .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane).
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation requires:
- ¹H/¹³C NMR : To identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 253.0) .
- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 600–650 cm⁻¹ (C-Br vibration) .
Q. How is the preliminary biological activity of this compound evaluated?
Initial screening involves:
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme Inhibition Studies : Testing against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays .
- Antimicrobial Screening : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key variables include:
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance halogenation efficiency .
- Catalyst : Lewis acids like FeCl₃ or ZnCl₂ improve regioselectivity during bromination .
- Temperature : Controlled cooling (0–5°C) minimizes side reactions during exothermic steps . Example optimization protocol:
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 75% → 89% |
| Catalyst | FeCl₃ (10 mol%) | 60% → 82% |
| Reaction Time | 12 h → 8 h | 70% → 85% |
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from:
- Structural Isomerism : Bromine positioning (e.g., C-4 vs. C-6) alters target binding .
- Purity Issues : HPLC purity ≥95% is critical; impurities ≥5% may skew IC₅₀ values .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) . Mitigation strategies:
- SAR Studies : Compare analogues (e.g., 4-bromo vs. 4-chloro derivatives) .
- Molecular Docking : Validate binding modes using software like AutoDock Vina .
Q. What role does the bromine substituent play in modulating electronic properties and reactivity?
The bromine atom:
- Electron-Withdrawing Effect : Reduces electron density at C-4, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) .
- Steric Effects : Minimal steric hindrance allows for downstream functionalization (e.g., amination) .
- Biological Impact : Enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability .
Q. What advanced structural analysis methods elucidate the binding mechanism of this compound?
- X-ray Crystallography : Resolves π-π stacking interactions with kinase ATP-binding pockets (resolution ≤1.8 Å) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to targets like EGFR .
- DFT Calculations : Predicts charge distribution and reactive sites (e.g., HOMO/LUMO analysis) .
Methodological Guidelines
- Synthetic Reproducibility : Always report catalyst loading, solvent purity, and reaction atmosphere (e.g., N₂ vs. air) .
- Data Validation : Triplicate biological assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
